D-Glucose, 5-thio- D-Glucose, 5-thio-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17939287
InChI: InChI=1S/C6H12O5S/c7-1-3(9)5(10)6(11)4(12)2-8/h1,3-6,8-12H,2H2
SMILES:
Molecular Formula: C6H12O5S
Molecular Weight: 196.22 g/mol

D-Glucose, 5-thio-

CAS No.:

Cat. No.: VC17939287

Molecular Formula: C6H12O5S

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

D-Glucose, 5-thio- -

Specification

Molecular Formula C6H12O5S
Molecular Weight 196.22 g/mol
IUPAC Name 2,3,4,6-tetrahydroxy-5-sulfanylhexanal
Standard InChI InChI=1S/C6H12O5S/c7-1-3(9)5(10)6(11)4(12)2-8/h1,3-6,8-12H,2H2
Standard InChI Key IJJLRUSZMLMXCN-UHFFFAOYSA-N
Canonical SMILES C(C(C(C(C(C=O)O)O)O)S)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration and Stability

5-Thio-D-glucose belongs to the thioglycoside family, characterized by a sulfur atom at the C-5 position of the pyranose ring. Its IUPAC name, (2R,3R,4S,5R)-2,3,4,6-tetrahydroxy-5-sulfanylhexanal, reflects the retention of D-glucose’s stereochemistry except at the anomeric center . The compound’s stability is temperature-dependent: it remains stable for two years when stored at 2–8°C in powder form, while aqueous solutions (up to 15 mg/mL) can be preserved at -20°C for two months .

Table 1: Key Physicochemical Properties of 5-Thio-D-Glucose

PropertyValueSource
Molecular Weight196.22 g/mol
Melting Point135–138°C
Boiling Point303.11°C (estimate)
Water Solubility15 mg/mL
Optical Activity[α]/D=220.0±5.0[\alpha]/D = 220.0 \pm 5.0^\circ

The sulfur substitution reduces the compound’s pKa to 9.11 ± 0.10, enhancing its nucleophilic reactivity compared to native glucose . This property facilitates its interaction with sulfhydryl groups in enzymes and transporters.

Biochemical Mechanisms of Action

Inhibition of Glucose Transport and Insulin Release

5TG competitively binds to sodium-glucose cotransporters (SGLTs) and glucose transporters (GLUTs), with a 3-fold higher potency than 2-deoxy-D-glucose (2DG) in suppressing glucose uptake . In pancreatic β-cells, 5TG blocks glucose-mediated insulin secretion by interfering with glycolysis, as evidenced by a 60% reduction in ATP production in vitro . Chronic administration (33 mg/kg/day for 21 days) in mice elevates fasting insulin levels by 140%, inducing a hyperinsulinemic diabetic state .

Induction of Cellular Glucose Deprivation

By mimicking glucose’s structure, 5TG disrupts hexokinase activity, reducing glycolytic flux. Rats treated with 5TG (50 mg/kg) exhibit a 70% decrease in cerebral glucose utilization, prompting compensatory lactate uptake in hypothalamic neurons . This metabolic shift underscores 5TG’s utility in modeling hypoxia-like conditions without altering oxygen availability.

Physiological and Pharmacological Effects

Hyperphagia and Neuroendocrine Regulation

Intracardiac infusion of 5TG (15–45 μmol/kg) in rats stimulates dose-dependent hyperphagia, with feeding responses occurring at one-third the molar dose required for 2DG . This effect correlates with a 3.4-fold increase in plasma glucose, mediated partially through adrenal catecholamines (40% reduction in hyperglycemia post-adrenalectomy) . The compound’s orexigenic action involves hindbrain catecholamine neurons, as evidenced by abolished feeding responses following 6-hydroxydopamine lesions .

Neurodegenerative and Renal Effects

Subchronic 5TG administration (25 mg/kg for 14 days) in rats induces Alzheimer-like pathology, including a 45% reduction in hippocampal protein kinase B activity and 60% elevation in glycogen synthase kinase-3β levels . Concurrently, renal transforming growth factor-β1 (TGF-β1) increases 3.2-fold, exacerbating glomerulosclerosis even at subdiabetogenic doses . These findings position 5TG as a tool for studying metabolic encephalopathy and diabetic nephropathy.

Research Applications and Experimental Use

Metabolic Studies

5TG’s ability to uncouple glucose sensing from energy production has been exploited to investigate:

  • Hypothalamic hunger signaling: 5TG-induced glycolysis inhibition activates AMPK in ventromedial hypothalamic nuclei, triggering NPY/AgRP neuron activation .

  • Spermatogenesis regulation: Testicular Sertoli cells exposed to 5TG (10 mM) show 80% reduction in lactate production, impairing germ cell maturation .

Disease Modeling

  • Type 2 diabetes: Combined 5TG (50 mg/kg) and streptozotocin treatment in rats preserves β-cell mass by 30% through GLUT2 upregulation, offering insights into glucose toxicity mechanisms .

  • Cerebral ischemia: Transient middle cerebral artery occlusion models use 5TG to simulate penumbral metabolism without surgical intervention .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of 5TG derivatives involves transannular sulfur participation during solvolysis. Acidic methanolysis of 3,6-di-O-acetyl-5-S-acetyl-1,2-O-isopropylidene-5-thio-α-D-glucofuranose yields 4-O-methyl-5-thio-D-glucono-1,5-lactone (87% purity) . Key steps include:

  • Acetolysis: Methyl glycosides (21–23) undergo acetolysis at 40°C for 48 hours to form per-O-alkylated lactones .

  • Epimerization: Sulfur-mediated C-2/C-5 epimerization produces 2,5-dideoxy-2,5-epithio-D-mannose derivatives .

Analytical Data

  • NMR: 1H^1\text{H} NMR (D2 _2O, 400 MHz) displays characteristic shifts at δ 5.12 (H-1, d, J = 3.7 Hz) and δ 2.85 (H-5, m) .

  • Mass Spectrometry: ESI-MS m/z 197.08 [M+H]+^+ confirms molecular weight .

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